REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[C:4]([Cl:10])[N:3]=1.C(N(CC)CC)C>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([F:9])=[CH:6][N:7]=1
|
Name
|
2,5-difluoro-4,6-dichloropyrimidine
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Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=C(C(=N1)Cl)F)Cl
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid contents of the reaction mixture were then filtered off
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
distilled under normal pressure over a 30 cm
|
Type
|
DISTILLATION
|
Details
|
When the solvent had distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C(=N1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |